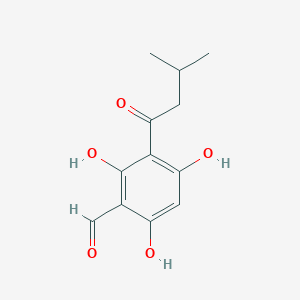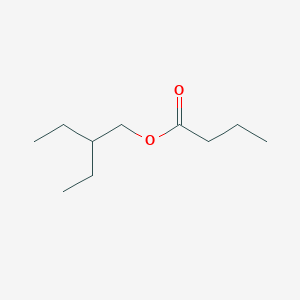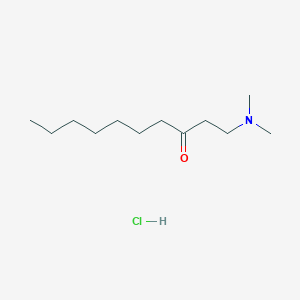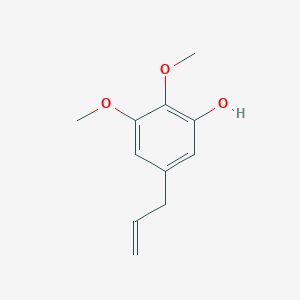
2-Hydrazinyl-4-phenyl-1,3-selenazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-4-phenyl-1,3-selenazole is a heterocyclic compound containing selenium. Heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Selenium-containing heterocycles, such as this compound, have garnered attention for their potential pharmacological properties, including anticancer, antibacterial, and antiviral activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4-phenyl-1,3-selenazole typically involves the Hantzsch-type condensation reaction. This method includes the reaction of aroyl-selenosemicarbazide with α-halogenocarbonyl derivatives in solvents like DMF and anhydrous acetone. The reaction mixture is stirred at room temperature for 24 hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydrazinyl-4-phenyl-1,3-selenazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other selenium-containing heterocycles.
Medicine: Investigated for its antibacterial and antiviral properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Hydrazinyl-4-phenyl-1,3-selenazole involves its interaction with biological targets. The compound has been shown to inhibit the synthesis of nitric acid and act as an antagonist for histamine H2 receptors . Additionally, it exhibits antioxidant properties, which contribute to its cytotoxic effects on cancer cells .
Comparaison Avec Des Composés Similaires
2-Hydrazinyl-4-phenyl-1,3-thiazole: Similar structure but contains sulfur instead of selenium.
2-Amino-4-phenyl-1,3-selenazole: Lacks the hydrazinyl group but retains the selenazole core.
Uniqueness: 2-Hydrazinyl-4-phenyl-1,3-selenazole is unique due to the presence of both the hydrazinyl group and the selenium atom in its structure. This combination imparts distinct biological activities, such as enhanced cytotoxicity and antioxidant properties, compared to its sulfur analogs .
Propriétés
Numéro CAS |
73753-34-1 |
|---|---|
Formule moléculaire |
C9H9N3Se |
Poids moléculaire |
238.16 g/mol |
Nom IUPAC |
(4-phenyl-1,3-selenazol-2-yl)hydrazine |
InChI |
InChI=1S/C9H9N3Se/c10-12-9-11-8(6-13-9)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12) |
Clé InChI |
DEBPJAPNJASJDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C[Se]C(=N2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



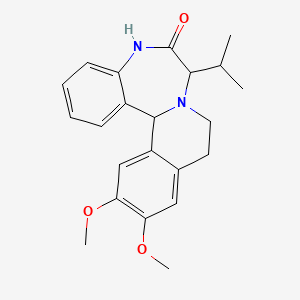

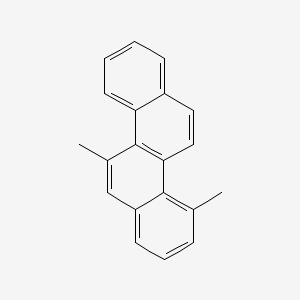
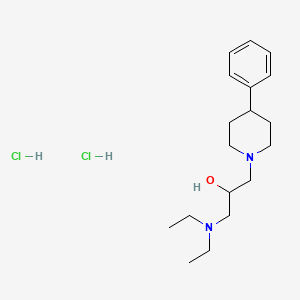

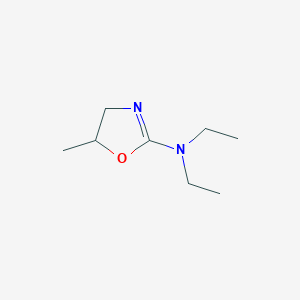
![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)

